4-(4-ethoxybenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone
描述
4-(4-ethoxybenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone, also known as EBI-005, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazinone derivatives and has shown promising results in the treatment of various inflammatory diseases.
作用机制
The mechanism of action of 4-(4-ethoxybenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone involves the inhibition of the chemokine receptor CXCR2, which is involved in the recruitment of neutrophils and other inflammatory cells to the site of inflammation. 4-(4-ethoxybenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone binds to CXCR2 with high affinity and prevents the activation of downstream signaling pathways, leading to the inhibition of the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
4-(4-ethoxybenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone has been shown to have a number of biochemical and physiological effects, including the inhibition of neutrophil chemotaxis and the reduction of the production of pro-inflammatory cytokines and chemokines. 4-(4-ethoxybenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone has also been shown to improve the clinical symptoms of psoriasis and atopic dermatitis, including erythema, scaling, and pruritus. In addition, 4-(4-ethoxybenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone has been shown to improve the tear film stability and reduce the ocular surface inflammation in patients with dry eye syndrome.
实验室实验的优点和局限性
One of the main advantages of 4-(4-ethoxybenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone for lab experiments is its high specificity and affinity for CXCR2, which allows for the selective inhibition of this receptor without affecting other chemokine receptors. This specificity also reduces the risk of off-target effects and toxicity. However, one of the limitations of 4-(4-ethoxybenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone is its relatively short half-life, which may require frequent dosing in clinical settings.
未来方向
There are several future directions for the study of 4-(4-ethoxybenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone. One area of interest is the potential use of 4-(4-ethoxybenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone in combination with other anti-inflammatory agents for the treatment of inflammatory diseases. Another area of interest is the development of new formulations of 4-(4-ethoxybenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone with improved pharmacokinetic properties, such as longer half-life and improved bioavailability. Finally, the role of 4-(4-ethoxybenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone in the regulation of other inflammatory pathways and its potential use in other disease states should be explored further.
科学研究应用
4-(4-ethoxybenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including psoriasis, atopic dermatitis, and dry eye syndrome. In preclinical studies, 4-(4-ethoxybenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the infiltration of inflammatory cells, and improve the clinical symptoms of these diseases. 4-(4-ethoxybenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone has also been studied for its potential use in the treatment of ocular surface diseases, such as dry eye syndrome, where it has been shown to improve the tear film stability and reduce the ocular surface inflammation.
属性
IUPAC Name |
4-[(4-ethoxyphenyl)methyl]-3-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]piperazin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-2-24-15-6-4-14(5-7-15)13-20-10-8-19-18(23)16(20)12-17(22)21-9-3-11-25-21/h4-7,16H,2-3,8-13H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJIBCXEEWJEQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCNC(=O)C2CC(=O)N3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。